MRS 2500

描述

属性

IUPAC Name |

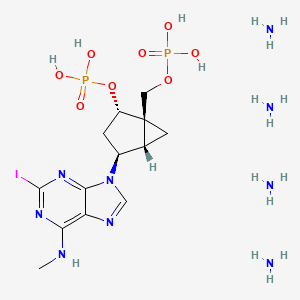

azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFHHDVLNQSME-AVAGOIHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IN9O8P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS2500

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS2500 is a highly potent, selective, and stable competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] Its mechanism of action is centered on its ability to specifically bind to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, adenosine diphosphate (ADP).[4] This antagonism effectively inhibits the downstream signaling cascade responsible for initiating platelet shape change and aggregation.[5] The high affinity and selectivity of MRS2500 for the P2Y1 receptor make it a critical tool for studying purinergic signaling and a promising candidate for antithrombotic therapies.[2][6]

Core Mechanism of Action: P2Y1 Receptor Antagonism

The primary mechanism of action of MRS2500 is its function as a competitive antagonist at the P2Y1 receptor, a G-protein coupled receptor (GPCR) belonging to the P2Y receptor family.[7][8]

-

Target Receptor: P2Y1 Receptor.

-

Endogenous Agonist: Adenosine Diphosphate (ADP).[8]

-

Antagonism Type: Competitive.[4]

In physiological systems, particularly in hemostasis, ADP is released at sites of vascular injury and binds to two key P2Y receptors on the surface of platelets: P2Y1 and P2Y12.[9] The P2Y1 receptor, coupled to the Gq protein, is responsible for the initial phase of platelet activation, including shape change and the onset of aggregation, which is triggered by an increase in intracellular calcium.[5][7]

MRS2500 exerts its effect by binding directly to the P2Y1 receptor, occupying the same binding site as ADP.[10] However, unlike ADP, the binding of MRS2500 does not induce the conformational change required for receptor activation and downstream signaling. By preventing ADP from binding, MRS2500 effectively and potently blocks the Gq-mediated signaling pathway, thus inhibiting ADP-induced platelet aggregation.[5]

Signaling Pathway

The binding of ADP to the P2Y1 receptor initiates a well-defined signaling cascade. MRS2500 inhibits this pathway at its inception.

-

Agonist Binding: ADP binds to the P2Y1 receptor on the platelet surface.

-

G-Protein Activation: The P2Y1 receptor is coupled to the Gq class of G-proteins. Agonist binding causes the activation of Gq.[7]

-

Phospholipase C (PLC) Activation: Activated Gq stimulates the enzyme Phospholipase C.[7]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.

-

Platelet Response: The rapid increase in intracellular Ca2+ concentration is the primary signal for platelet shape change and the initiation of aggregation.

MRS2500, by competitively blocking the P2Y1 receptor, prevents these downstream events from occurring in response to ADP.

Quantitative Data

The potency and selectivity of MRS2500 have been quantified in various assays. It exhibits nanomolar affinity for the P2Y1 receptor.

| Parameter | Species/System | Value | Reference |

| Ki (Inhibition Constant) | Recombinant Human P2Y1 Receptor | 0.78 nM | [1][3] |

| Kd (Dissociation Constant) | Human Platelets | 0.61 nM | [4] |

| Kd (Dissociation Constant) | Mouse Platelets | 1.20 nM | [4] |

| IC50 (ADP-induced Aggregation) | Human Washed Platelets | 0.95 nM | [1][3] |

| IC50 (ADP-induced Aggregation) | Human Platelet-Rich Plasma (PRP) | 0.49 µM | [3] |

| pKB | P2Y1 Receptor | 9.0 | [7] |

Experimental Protocols

The characterization of MRS2500 involves several key experimental methodologies.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki and Kd) of MRS2500 for the P2Y1 receptor.

-

Objective: To quantify the direct interaction between MRS2500 and the P2Y1 receptor.

-

Methodology: A competitive binding assay using a radiolabeled form of the antagonist, such as [¹²⁵I]MRS2500 or [³²P]MRS2500.[4][11]

-

Preparation of Membranes: Cell membranes are prepared from Sf9 insect cells expressing the recombinant human P2Y1 receptor or from isolated human platelets.[4][11]

-

Incubation: A constant, low concentration of radiolabeled [¹²⁵I]MRS2500 is incubated with the membrane preparations.

-

Competition: Increasing concentrations of unlabeled MRS2500 are added to compete for binding with the radiolabeled ligand.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined and used to calculate the Ki value. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.[11]

-

Platelet Aggregation Assay

This functional assay measures the ability of MRS2500 to inhibit platelet aggregation induced by ADP.

-

Objective: To determine the functional potency (IC50) of MRS2500.

-

Methodology: Light Transmission Aggregometry (LTA).

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifugation of whole blood collected in an anticoagulant (e.g., citrate). Alternatively, washed platelets are prepared by further centrifugation and resuspension in a buffered solution.

-

Pre-incubation: The platelet suspension is placed in an aggregometer cuvette and pre-incubated with various concentrations of MRS2500 or a vehicle control.

-

Induction of Aggregation: A specific concentration of ADP (e.g., 10 µM) is added to the cuvette to induce platelet aggregation.[3]

-

Measurement: As platelets aggregate, the turbidity of the sample decreases, and light transmission through the sample increases. This change is recorded over time.

-

Data Analysis: The maximum aggregation response is measured for each concentration of MRS2500. The IC50 value is calculated as the concentration of MRS2500 that inhibits 50% of the maximal aggregation response induced by ADP.

-

In Vivo Thrombosis Models

These experiments assess the antithrombotic efficacy of MRS2500 in a living organism.

-

Objective: To evaluate the ability of MRS2500 to prevent thrombus formation in vivo.

-

Methodology: Electrolytic-Mediated Carotid Artery Thrombosis (ECAT) in monkeys or laser-induced vessel injury in mice.[2][6][9]

-

Animal Preparation: Animals (e.g., cynomolgus monkeys or mice) are anesthetized.[9]

-

Drug Administration: MRS2500 is administered, typically via intravenous (IV) injection.[2]

-

Thrombus Induction: A thrombus is induced in a target artery (e.g., carotid or mesenteric). In the ECAT model, a small electrical current is applied to the artery to induce endothelial damage and trigger thrombosis.[9] In the laser model, a focused laser beam injures the vessel wall.[6]

-

Monitoring: Blood flow and thrombus formation are monitored in real-time.

-

Outcome Measurement: The primary outcomes are the time to vessel occlusion and the final weight of the thrombus. The effect of MRS2500 is compared to a vehicle control group. Bleeding time is often measured as a key safety endpoint.[2][6]

-

Mechanism of Competitive Antagonism

Structural biology studies have provided a detailed view of how MRS2500 interacts with the P2Y1 receptor. MRS2500 binds to a site that overlaps with the ADP binding pocket, stabilizing the receptor in an inactive conformation.[10] Its two phosphate groups are critical for high-affinity binding, forming hydrogen bonds and salt-bridge interactions with key residues in the receptor, including K46, Y110, R195, T205, Y303, Y306, and R310.[10] By physically occupying this space, it prevents the conformational changes necessary for G-protein coupling and activation.

References

- 1. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. news-medical.net [news-medical.net]

- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

MRS 2500: A Potent and Selective P2Y1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500, with the chemical name 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in a variety of physiological processes, most notably in platelet aggregation and thrombosis.[1][2][3] The high affinity and selectivity of this compound for the P2Y1 receptor make it an invaluable tool for studying the physiological and pathological roles of this receptor and a promising candidate for the development of novel antithrombotic therapies.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor affinity and functional activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Compound Details

| Property | Value | Reference |

| Chemical Name | 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate | |

| Molecular Formula | C16H20IN6O10P2 | N/A |

| Mechanism of Action | Competitive antagonist of the P2Y1 receptor | [6] |

Data Presentation

P2Y1 Receptor Binding Affinity and Functional Inhibition

The following table summarizes the key quantitative data for this compound, demonstrating its high affinity and potent inhibition of the human P2Y1 receptor.

| Parameter | Value (nM) | Assay Type | Reference |

| Ki | 0.78 | Radioligand Competition Binding Assay ([3H]MRS2279) | [6] |

| IC50 | 0.95 | ADP-induced human platelet aggregation |

Selectivity Profile of this compound

| Receptor Subtype | Affinity/Activity (pKi or pIC50) | Reference |

| P2Y1 | 9.1 (pKi) | [7] |

| P2Y12 | 4.0 (pKi) | [7] |

| P2Y13 | 4.0 (pKi) | [7] |

Note: Higher pKi values indicate greater affinity.

Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC). This compound acts by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting this downstream signaling.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details the determination of the inhibitory constant (Ki) of this compound for the P2Y1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing the human P2Y1 receptor (e.g., Sf9 cells).

-

Radioligand: [³H]MRS2279 or [¹²⁵I]MRS2500.

-

Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

This compound stock solution (in DMSO).

-

Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2179).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Binding Buffer (for total binding) or non-specific binding control.

-

50 µL of the desired concentration of this compound.

-

50 µL of radioligand at a concentration close to its Kd.

-

50 µL of cell membrane suspension (typically 5-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of the inhibitory effect of this compound on ADP-induced intracellular calcium mobilization in cells expressing the P2Y1 receptor.

Materials:

-

Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound stock solution (in DMSO).

-

ADP stock solution (in water).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with injectors.

Procedure:

-

Seed the cells in the 96-well plates and grow to confluence.

-

Load the cells with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in Assay Buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with Assay Buffer to remove extracellular dye.

-

Add 100 µL of Assay Buffer to each well.

-

Pre-incubate the cells with various concentrations of this compound for 10-15 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject ADP (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and record the change in fluorescence over time.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage inhibition of the ADP-induced calcium response by this compound.

-

Determine the IC50 value of this compound by non-linear regression analysis of the concentration-response curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the procedure to assess the inhibitory effect of this compound on ADP-induced human platelet aggregation.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

ADP stock solution (in saline).

-

This compound stock solution (in DMSO or saline).

-

Light Transmission Aggregometer.

Procedure:

-

Prepare PRP by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

-

Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

Pre-warm the PRP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette 450 µL of PRP into a cuvette with a stir bar.

-

Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 1-5 minutes.

-

Add a concentration of ADP that induces a submaximal aggregation response (e.g., 5-10 µM).

-

Record the change in light transmission for 5-10 minutes.

-

Determine the maximal aggregation percentage for each concentration of this compound.

-

Calculate the percentage inhibition of ADP-induced aggregation.

-

Determine the IC50 value of this compound by non-linear regression analysis.

Experimental Workflow

The characterization of a selective P2Y1 receptor antagonist like this compound typically follows a structured workflow, from initial binding studies to in vivo efficacy models.

Conclusion

This compound is a powerful and selective tool for the investigation of P2Y1 receptor function. Its high affinity and specificity make it an ideal pharmacological probe for in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and thrombosis. Further investigation into the therapeutic potential of this compound and similar P2Y1 antagonists is warranted for the development of next-generation antiplatelet therapies.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Platelet - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | In silico Approach for Anti-Thrombosis Drug Discovery: P2Y1R Structure-Based TCMs Screening [frontiersin.org]

- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.eur.nl [pure.eur.nl]

Unraveling the Pharmacological Profile of MRS 2500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 2500 is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor critically involved in ADP-induced platelet aggregation and other physiological processes. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor affinity and selectivity, and its effects in both in vitro and in vivo models. Detailed experimental methodologies and signaling pathway visualizations are presented to facilitate further research and development of P2Y1 receptor-targeted therapeutics.

Introduction

Adenosine diphosphate (ADP) plays a pivotal role in hemostasis and thrombosis by activating two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. While P2Y12 receptor antagonists are established antiplatelet therapies, the P2Y1 receptor represents a promising alternative or complementary target.[1] this compound, chemically known as (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester, is a synthetic nucleotide analog that has emerged as a powerful tool for studying P2Y1 receptor function and as a lead compound for novel antithrombotic agents.[2] This document synthesizes the current knowledge on the pharmacological characteristics of this compound.

Mechanism of Action: P2Y1 Receptor Antagonism

This compound functions as a competitive antagonist at the P2Y1 receptor. The P2Y1 receptor is coupled to the Gq protein. Upon activation by its endogenous agonist, ADP, the P2Y1 receptor initiates a signaling cascade through the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change and contributes to platelet aggregation.[2] this compound exerts its effect by binding to the P2Y1 receptor and preventing ADP from initiating this signaling pathway.

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| P2Y1 | This compound | Human Platelets | 0.78 | |

| P2Y1 | [125I]MRS2500 | Human Platelets | 1.20 ± 0.15 | [3] |

| P2Y1 | This compound | Rat P2Y1 Receptors | 9.1 (pKi) | [4] |

| P2Y12 | This compound | Rat P2Y12 Receptors | 4.0 (pKi) | [4] |

| P2Y13 | This compound | Rat P2Y13 Receptors | 4.0 (pKi) | [4] |

Table 2: In Vitro Functional Activity

| Assay | Species | IC50 (nM) | Reference |

| ADP-induced Platelet Aggregation | Human | 0.95 | [5] |

| EFS-induced Relaxation (Colon) | Rat | 16.5 | [6] |

Table 3: In Vivo Antithrombotic Efficacy

| Animal Model | Species | Dose | Reduction in Thrombus Weight | Reference |

| Electrolytic-mediated Carotid Artery Thrombosis | Cynomolgus Monkey | 0.09 mg/kg + 0.14 mg/kg/h IV | 57 ± 1% | [1][7] |

| Electrolytic-mediated Carotid Artery Thrombosis | Cynomolgus Monkey | 0.45 mg/kg + 0.68 mg/kg/h IV | 88 ± 1% | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Steps:

-

Membrane Preparation: Human platelets are isolated from whole blood and subjected to centrifugation and lysis to obtain platelet membranes.

-

Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled P2Y1 antagonist (e.g., [125I]MRS2500) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[3]

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Detailed Steps:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: The PRP is placed in a cuvette in a platelet aggregometer, which measures changes in light transmission as platelets aggregate.

-

Inhibition Assessment: The PRP is pre-incubated with various concentrations of this compound before the addition of a submaximal concentration of ADP to induce aggregation.

-

Data Analysis: The maximum aggregation response is recorded for each concentration of this compound. The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined.[2]

In Vivo Thrombosis Model (Electrolytic-mediated Carotid Artery Thrombosis)

This animal model assesses the antithrombotic efficacy of a compound in a living organism.

Detailed Steps:

-

Animal Preparation: A cynomolgus monkey is anesthetized, and the carotid artery is surgically exposed.

-

Drug Administration: this compound is administered intravenously as a bolus followed by a continuous infusion.[1]

-

Thrombus Induction: A small electrode is placed on the surface of the carotid artery, and a controlled electrical current is applied to induce endothelial damage and initiate thrombus formation.

-

Thrombus Measurement: After a set period, the thrombotic segment of the artery is excised, and the wet weight of the thrombus is determined.

-

Data Analysis: The thrombus weights from the this compound-treated group are compared to those from a vehicle-treated control group to determine the percentage of thrombosis inhibition.[1][8]

Selectivity Profile

This compound exhibits high selectivity for the P2Y1 receptor. While detailed screening against a broad panel of receptors is not extensively reported in the provided search results, its high potency at the P2Y1 receptor (nanomolar range) compared to other P2Y subtypes (micromolar or lower affinity) underscores its selectivity.[4] For instance, the affinity for P2Y1 is significantly higher than for P2Y12 and P2Y13 receptors.[4]

In Vivo Effects and Potential Therapeutic Applications

-

Antithrombotic Activity: In vivo studies in mice and monkeys have demonstrated that this compound effectively prevents arterial thrombosis.[1][8] It significantly reduces thrombus weight in models of carotid artery thrombosis.[1][7]

-

Hemostasis: While potently inhibiting thrombosis, this compound has been shown to cause only a moderate prolongation of bleeding time, suggesting a potentially favorable safety profile compared to broader-acting antiplatelet agents.[8]

-

Other Potential Applications: Given the role of P2Y1 receptors in various tissues, this compound and other P2Y1 antagonists are being explored for their potential in treating conditions beyond thrombosis, including neuroinflammation and certain cancers.

Conclusion

This compound is a highly potent and selective P2Y1 receptor antagonist that serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. Its demonstrated antithrombotic efficacy in preclinical models, coupled with a potentially favorable bleeding profile, highlights the therapeutic potential of P2Y1 antagonism. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of P2Y1 signaling and to develop novel therapies targeting this important receptor.

References

- 1. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. rndsystems.com [rndsystems.com]

- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. researchgate.net [researchgate.net]

Investigating the Role of P2Y1 Receptors with MRS 2500: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the P2Y1 receptor and the utility of its potent and selective antagonist, MRS 2500, in elucidating its physiological and pathological roles. This document details the pharmacology of this compound, provides step-by-step experimental protocols for key assays, and summarizes critical quantitative data to facilitate research and drug development efforts targeting the P2Y1 receptor.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[1] This receptor is widely expressed in various tissues, including platelets, endothelial cells, smooth muscle cells, and neurons, where it mediates a range of physiological processes.[2] In platelets, the P2Y1 receptor is crucial for the initiation of ADP-induced aggregation, making it a significant target in the development of anti-thrombotic therapies.[3] Upon activation by ADP, the P2Y1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in downstream cellular responses such as platelet shape change and the initiation of aggregation.[1]

Pharmacology of this compound

This compound, chemically known as 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, is a highly potent and selective competitive antagonist of the P2Y1 receptor.[4] Its high affinity and selectivity make it an invaluable tool for isolating and studying the specific functions of the P2Y1 receptor in complex biological systems.

Mechanism of Action

This compound acts by competitively binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP.[4] This blockade inhibits the downstream signaling cascade, including Gq activation, PLC stimulation, and subsequent intracellular calcium mobilization and PKC activation. Molecular dynamics simulations have revealed that this compound occupies the ligand-binding site in the extracellular vestibule of the P2Y1 receptor, stabilizing an inactive conformation.[5][6]

Potency and Selectivity

This compound exhibits nanomolar potency for the human P2Y1 receptor and displays high selectivity over other P2Y receptor subtypes. The following tables summarize the available quantitative data on the potency and selectivity of this compound.

Table 1: Potency of this compound on P2Y1 Receptors

| Species | Assay Type | Parameter | Value (nM) |

| Human | Radioligand Binding (Ki) | Ki | 0.78[7] |

| Human | Platelet Aggregation (IC50) | IC50 | 0.95[7] |

| Human | Radioligand Binding (Kd) | Kd | 1.2[8] |

| Human | Platelet Aggregation (IC50) | IC50 | ~10-100 |

| Mouse | Platelet Aggregation (IC50) | IC50 | ~10-100 |

| Rat | Radioligand Binding (Kd) | Kd | 0.33[4] |

Table 2: Selectivity Profile of this compound for P2Y Receptor Subtypes

| Receptor Subtype | Species | Parameter | Value | Reference |

| P2Y1 | Human | Ki (nM) | 0.78 | [7] |

| P2Y2 | Human | IC50 (µM) | > 10 | |

| P2Y4 | Human | IC50 (µM) | > 10 | |

| P2Y6 | Human | IC50 (µM) | > 10 | |

| P2Y11 | Human | IC50 (µM) | > 10 | |

| P2Y12 | Human | pKi | < 5.0 | |

| P2Y13 | Human | pKi | < 5.0 | |

| P2Y14 | Human | Not reported | - |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Reference |

| Mouse | In vivo stability | Stable antagonist with strong antithrombotic activity | [4] |

| Rat | Elimination Half-life | ~5 hours | [9] |

| Monkey | Elimination Half-life | ~40 hours | [9][10] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to investigate the role of P2Y1 receptors using this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of ADP-induced platelet aggregation and its inhibition by this compound.

Materials:

-

Freshly drawn human whole blood

-

3.2% Sodium Citrate

-

ADP (Adenosine Diphosphate)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

Procedure:

-

Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Mix the blood gently with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.

-

PRP and PPP Preparation:

-

To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. The supernatant is the PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using autologous PPP.

-

Aggregation Measurement:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

To test the effect of this compound, add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: Calculate the percentage of aggregation inhibition by this compound compared to the vehicle control. Determine the IC50 value of this compound by testing a range of concentrations.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to P2Y1 receptor activation and its blockade by this compound in P2Y1-expressing HEK293 cells.

Materials:

-

HEK293 cells stably expressing the human P2Y1 receptor

-

DMEM with 10% FBS

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

ADP

-

This compound

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Culture P2Y1-HEK293 cells in DMEM supplemented with 10% FBS. Seed the cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

To measure the inhibitory effect of this compound, add the desired concentration of the antagonist and incubate for 10-20 minutes prior to agonist addition.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add ADP (e.g., 1 µM final concentration) to stimulate the P2Y1 receptor.

-

Record the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) every 1-2 seconds for at least 2-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity (F/F0, where F0 is the baseline fluorescence) reflects the change in intracellular calcium concentration. Compare the peak fluorescence change in the presence and absence of this compound to determine the extent of inhibition.

Western Blotting for Phospho-ERK1/2

This protocol details the detection of ERK1/2 phosphorylation, a downstream signaling event of P2Y1 activation.

Materials:

-

P2Y1-expressing cells (e.g., HEK293 or primary cells)

-

Serum-free culture medium

-

ADP

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours before the experiment.

-

Pre-incubate cells with this compound or vehicle for 30 minutes.

-

Stimulate with ADP (e.g., 10 µM) for 5-10 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane (if necessary) and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Visualizing P2Y1 Receptor Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: Platelet Aggregation Experimental Workflow.

Caption: P2Y1-Mediated ERK Activation Pathway.

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in defining the multifaceted roles of the P2Y1 receptor. Its high affinity and specificity allow for the precise interrogation of P2Y1-mediated signaling pathways in a variety of in vitro and in vivo models. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further investigation into the therapeutic potential of targeting the P2Y1 receptor in thrombosis, inflammation, and other pathological conditions.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 3. Some characteristics of mouse platelet aggregation and a comparison of the activity of a range of compounds in mouse and human platelet-rich plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MRS 2500: A Technical Guide for Studying Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine diphosphate (ADP), plays a crucial role in a vast array of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and neurotransmission. Central to these pathways are the P2Y receptors, a family of G protein-coupled receptors (GPCRs). Among these, the P2Y1 receptor has emerged as a significant therapeutic target, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of MRS 2500, a potent and selective antagonist of the P2Y1 receptor, and its application in the elucidation of purinergic signaling pathways.

This compound (2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) is a nucleotide analog that acts as a competitive antagonist at the P2Y1 receptor.[1] Its high affinity and selectivity make it an invaluable tool for dissecting the specific contributions of the P2Y1 receptor in complex biological systems. This guide will detail its pharmacological properties, provide experimental protocols for its use, and illustrate the key signaling pathways it modulates.

Pharmacological Profile of this compound

The efficacy of this compound as a P2Y1 receptor antagonist is defined by its high binding affinity and potent inhibition of ADP-induced cellular responses. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Potency of this compound for the P2Y1 Receptor

| Parameter | Species | Receptor Type | Value | Reference |

| K_i_ | Human | Recombinant P2Y1 | 0.78 nM | [2] |

| IC_50_ (ADP-induced platelet aggregation) | Human | Native P2Y1 | 0.95 nM | [2] |

| IC_50_ (ADP-induced platelet aggregation in PRP) | Human | Native P2Y1 | 0.49 µM | [2] |

Table 2: Selectivity Profile of this compound for P2Y Receptors

| Receptor Subtype | Agonist | This compound Activity | Fold Selectivity for P2Y1 | Reference |

| P2Y12 | 2-MeSADP | No agonist or antagonist activity | >10,000 | [3] |

| P2Y13 | 2-MeSADP | Very low agonist activity | >10,000 | [3] |

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins.[4] Upon activation by its endogenous agonist ADP, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC). This compound competitively binds to the P2Y1 receptor, preventing ADP from initiating this cascade.

Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a P2Y1 receptor antagonist like this compound involves a series of in vitro experiments to determine its affinity, selectivity, and functional inhibitory activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study P2Y1 receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of this compound for the P2Y1 receptor. A common method is a competitive binding assay using a radiolabeled ligand, such as [³²P]MRS2500.[5]

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells).[5]

-

[³²P]MRS2500 (Radioligand).[5]

-

Unlabeled this compound (for competition).

-

Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.[5]

-

Wash Buffer: Ice-cold Assay Buffer.

-

GF/A glass microfiber filters.[5]

-

Scintillation cocktail.

Procedure:

-

Incubation: In polypropylene tubes, incubate the cell membranes (typically 250 ng of protein) with a fixed concentration of [³²P]MRS2500 (e.g., 100 pM) and varying concentrations of unlabeled this compound.[5] The total reaction volume is typically 25 µL.[5]

-

Incubate on an ice-water bath for 15-45 minutes to reach equilibrium.[5]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/A glass microfiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand (e.g., 10 µM MRS2179).[5] Specific binding is calculated by subtracting non-specific binding from total binding. The IC_50_ value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit ADP-induced increases in intracellular calcium ([Ca²⁺]i), a key downstream event of P2Y1 receptor activation.

Materials:

-

Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or washed human platelets).[6]

-

Fluo-4 AM (calcium indicator dye).[7]

-

Pluronic F-127.[7]

-

HEPES-buffered saline (HBS).

-

ADP (agonist).

-

This compound (antagonist).

-

Ionomycin (positive control).

-

EGTA (for determining minimum fluorescence).

Procedure:

-

Cell Loading: Incubate the cells with Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at 37°C.[7] This allows the dye to enter the cells.

-

Wash the cells with HBS to remove extracellular dye.

-

Antagonist Pre-incubation: Pre-incubate the loaded cells with various concentrations of this compound for a defined period (e.g., 10-15 minutes) at 37°C.

-

Agonist Stimulation and Measurement: Place the cells in a fluorometric imaging plate reader or on a fluorescence microscope. Establish a baseline fluorescence reading. Add a fixed concentration of ADP to stimulate the P2Y1 receptor and record the change in fluorescence intensity over time. Fluo-4 exhibits increased fluorescence upon binding to Ca²⁺.

-

Data Analysis: The peak fluorescence intensity following ADP stimulation is measured. The IC_50_ value for this compound is determined by plotting the percentage inhibition of the ADP-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor inhibition by this compound on platelet function. Light Transmission Aggregometry (LTA) is a standard method.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.[8]

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

ADP (agonist).

-

This compound (antagonist).

-

Saline (vehicle control).

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10-15 minutes).[8][9] Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 10 minutes).[8]

-

Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Assay: Place a cuvette with PRP in the aggregometer at 37°C with continuous stirring.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle for a short period.

-

Add a fixed concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation.

-

Record the change in light transmission for several minutes. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC_50_ value is calculated by plotting the percentage inhibition of ADP-induced aggregation against the this compound concentration.

Conclusion

This compound is a highly potent and selective antagonist of the P2Y1 receptor, making it an indispensable pharmacological tool for researchers in the field of purinergic signaling. Its ability to specifically block the P2Y1-mediated signaling cascade allows for the precise investigation of this receptor's role in a multitude of physiological and pathophysiological processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of purinergic signaling and in the development of novel therapeutics targeting the P2Y1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hellobio.com [hellobio.com]

- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

MRS 2500: A Technical Guide to an Early-Stage P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in ADP-induced platelet aggregation and thromboembolism.[1][2] As a nucleotide analog, specifically (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester, its unique structure confers high affinity and stability, making it an invaluable tool for early-stage research into the physiological and pathological roles of the P2Y1 receptor.[1][3] This technical guide provides an in-depth overview of the core applications of this compound in preclinical research, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: P2Y1 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and selective blockade of the P2Y1 receptor.[1][2] The endogenous agonist for this receptor is adenosine diphosphate (ADP).[1] Upon ADP binding, the P2Y1 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein, activates phospholipase C (PLC).[1] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The subsequent rise in cytosolic Ca2+ is a critical signal for the initiation of platelet shape change and aggregation.[5] By competitively inhibiting the binding of ADP to the P2Y1 receptor, this compound effectively abrogates this signaling cascade, thereby preventing platelet activation and aggregation.[2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes key pharmacological parameters, providing a comparative overview of its activity.

| Parameter | Species | Assay System | Value | Reference |

| Ki | Human | Recombinant P2Y1 Receptor | 0.78 nM | [2][6] |

| IC50 | Human | ADP-induced Platelet Aggregation (Washed Platelets) | 0.95 nM | [2][6] |

| IC50 | Human | ADP-induced Platelet Aggregation (Platelet-Rich Plasma) | 0.49 µM | [6] |

| IC50 | Rat | Inhibition of Inhibitory Junction Potentials (Colon) | 14.0 nM | [7] |

Early-Stage Research Applications & Experimental Protocols

This compound has been instrumental in elucidating the role of the P2Y1 receptor in various physiological and pathophysiological processes, most notably in hemostasis and thrombosis. Its potent antiplatelet activity has been demonstrated in numerous preclinical studies.

In Vitro Applications

1. Inhibition of Platelet Aggregation

A primary in vitro application of this compound is the inhibition of ADP-induced platelet aggregation. This is typically assessed using light transmission aggregometry (LTA).

Experimental Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Collect whole blood from healthy human donors (who have not taken antiplatelet medication for at least 10 days) into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).[6]

- Centrifuge the whole blood at 240 x g for 10 minutes at room temperature to obtain PRP.[6]

- To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[2]

- Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

2. Aggregation Measurement:

- Pre-warm the PRP and PPP samples to 37°C.

- Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

- Add a known volume of PRP to a cuvette with a magnetic stir bar and allow it to equilibrate for at least 2 minutes at 37°C with stirring.

- Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

- Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 10 µM).[6]

- Monitor the change in light transmission for a set period (e.g., 5 minutes) to determine the extent of aggregation.

- The IC50 value for this compound is determined by calculating the concentration required to inhibit 50% of the ADP-induced aggregation.[2]

2. Calcium Mobilization Assay

This compound's antagonistic effect on the P2Y1 receptor can be quantified by measuring its ability to block ADP-induced intracellular calcium mobilization in cells expressing the receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

1. Cell Preparation:

- Use a cell line endogenously expressing the P2Y1 receptor or a recombinant cell line overexpressing the human P2Y1 receptor (e.g., HEK293 cells).

- Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

- Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

3. Measurement of Calcium Flux:

- Wash the cells to remove excess dye.

- Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time.

- Use a fluorescence plate reader to measure the baseline fluorescence.

- Add a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate an increase in intracellular calcium.

- Monitor the change in fluorescence intensity over time. The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal.

In Vivo Applications

1. Antithrombotic Activity in Animal Models

This compound has demonstrated significant antithrombotic efficacy in various animal models of arterial thrombosis.

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

1. Animal Preparation:

- Anesthetize the mouse using an appropriate anesthetic agent.

- Surgically expose the common carotid artery.

2. Induction of Thrombosis:

- Place a small piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) on the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.[8]

- Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

3. Drug Administration and Data Analysis:

- Administer this compound intravenously at various doses (e.g., 2 mg/kg) prior to the induction of thrombosis.[6]

- Record the time to complete occlusion of the artery. The efficacy of this compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to a vehicle-treated control group.

2. Prevention of Carotid Artery Thrombosis in Non-Human Primates

The antithrombotic potential of this compound has also been evaluated in larger animal models, such as cynomolgus monkeys.[5][9]

Experimental Protocol: Electrolytic-Mediated Arterial Thrombosis (ECAT) in Cynomolgus Monkeys

1. Animal Preparation:

- Anesthetize the monkey and expose the carotid artery.

2. Induction of Thrombosis:

- Induce thrombosis by applying a controlled electrical current to the arterial wall, which causes endothelial damage.

3. Drug Administration and Outcome Measurement:

- Administer this compound intravenously as a bolus followed by a continuous infusion (e.g., 0.09 mg/kg + 0.14 mg/kg/h or 0.45 mg/kg + 0.68 mg/kg/h) before the initiation of thrombosis.[5][9]

- After a set period, excise the thrombotic segment of the artery and measure the thrombus weight.

- The antithrombotic effect of this compound is quantified by the reduction in thrombus weight compared to a control group.[5][9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes described, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. benchchem.com [benchchem.com]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vivo Thrombosis Model [bio-protocol.org]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of MRS2500 to the P2Y1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MRS2500, a potent and selective antagonist for the P2Y1 receptor. The document details quantitative binding data, in-depth experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Core Concepts

The P2Y1 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, most notably in ADP-induced platelet aggregation.[1][2] Its role in thrombosis has made it a significant target for antithrombotic drug development.[1][3] MRS2500, a derivative of adenosine, has emerged as a highly potent and selective antagonist of the P2Y1 receptor, demonstrating strong antithrombotic activity.[4][5][6] Understanding the binding affinity of MRS2500 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the P2Y1 receptor.

Quantitative Binding Affinity of MRS2500 to P2Y1

The binding affinity of MRS2500 to the P2Y1 receptor has been extensively characterized using various experimental techniques. The data presented below summarizes key binding parameters from studies on recombinant and native P2Y1 receptors from different species.

| Parameter | Receptor Source | Value | Experimental Method | Reference |

| Ki | Recombinant Human P2Y1 | 0.78 nM | Radioligand Binding Assay ([3H]MRS2279) | [4][5] |

| Ki | Recombinant Human P2Y1 | ~1 nM | Radioligand Binding Assay ([3H]MRS2279) | [2] |

| Ki | Human Platelets | 1.20 ± 0.15 nM | Radioligand Binding Assay ([125I]MRS2500) | [2] |

| Kd | Recombinant Human P2Y1 (Sf9 cells) | 1.2 nM | Saturation Binding Assay ([125I]MRS2500) | [2][7] |

| Kd | Recombinant Human P2Y1 (Sf9 cells) | 1.2 nM | Saturation Binding Assay ([32P]MRS2500) | [8] |

| Kd | Intact Human Platelets | 0.61 nM | Saturation Binding Assay ([125I]MRS2500) | [2][7] |

| Kd | Intact Mouse Platelets | 1.20 nM | Saturation Binding Assay ([125I]MRS2500) | [2][7] |

| Kd | Rat Brain | 0.33 nM | Saturation Binding Assay ([32P]MRS2500) | [8] |

| IC50 | Human Platelet Aggregation (ADP-induced) | 0.95 nM | Platelet Aggregometry | [4][5][6] |

Experimental Protocols

The determination of MRS2500's binding affinity for the P2Y1 receptor predominantly relies on radioligand binding assays. Below is a detailed, generalized protocol for conducting such an assay.

Radioligand Binding Assay Protocol

This protocol outlines the key steps involved in a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound like MRS2500.

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 insect cells or 1321N1 astrocytoma cells transfected with the human P2Y1 receptor).[6][7]

-

Radioligand: A radiolabeled P2Y1 antagonist with high affinity, such as [125I]MRS2500, [32P]MRS2500, or [3H]MRS2279.[6][7][8]

-

Test Compound: MRS2500 or other unlabeled ligands.

-

Assay Buffer: Typically a buffered saline solution (e.g., 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5).[2]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled P2Y1 antagonist (e.g., 10 µM MRS2179).[8]

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., Whatman GF/A).[2]

-

Scintillation Counter: For quantifying radioactivity.

2. Experimental Procedure:

-

Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (MRS2500).

-

Total and Non-specific Binding:

-

Total Binding: Tubes containing only the membrane preparation and the radioligand.

-

Non-specific Binding: Tubes containing the membrane preparation, the radioligand, and a high concentration of an unlabeled antagonist to saturate all specific binding sites.

-

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[1][2]

-

Termination of Binding: Rapidly terminate the binding reaction by adding ice-cold assay buffer followed by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. MRS2500 acts as a competitive antagonist, blocking this activation.

References

- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

MRS 2500: A Comprehensive Technical Guide to a Potent and Selective P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500, a synthetic nucleotide analog, has emerged as a highly potent and selective antagonist of the P2Y1 purinergic receptor.[1][2] This receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet aggregation, making it a significant target for the development of novel antithrombotic therapies.[2][3][4] This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound, along with key experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically designated as (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester.[1] Its structure features a bicyclo[3.1.0]hexane ring system, which locks the ribose moiety in a northern (N) conformation. This conformational rigidity is a key contributor to its high affinity and selectivity for the P2Y1 receptor.[5][6]

| Property | Value | Reference |

| Chemical Name | (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt | [1] |

| Molecular Formula | C13H18IN5O8P2·4NH3 | [2] |

| Molecular Weight | 629.29 g/mol | [2] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water (50 mg/mL) | [7] |

| Storage | -20°C, sealed from moisture | [7] |

Synthesis of this compound

The synthesis of this compound was first reported by Kim et al. in 2003.[5] The key synthetic strategy involves the phosphorylation of a pseudoribose moiety prior to its coupling with the adenine base.[5][6] While the detailed, step-by-step protocol is outlined in the primary literature, the general approach is summarized below. A precursor molecule, MRS2608 (2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′-monophosphate), can be enzymatically phosphorylated at the 5'-position using polynucleotide kinase and [γ-32P]ATP to yield [32P]MRS2500 for radioligand binding studies.[8]

A more recent multi-step radiochemical synthesis for a [125I]-labeled form of MRS2500 has also been developed utilizing a trimethylstannyl precursor.[9][10]

Biological Activity and Mechanism of Action

This compound is a potent and selective competitive antagonist of the P2Y1 receptor. It exhibits high affinity for the human P2Y1 receptor, with reported Ki values in the sub-nanomolar range.[2][3] This high affinity translates to potent inhibition of ADP-induced physiological responses, most notably platelet aggregation.

Quantitative Data

| Parameter | Species/System | Value | Reference |

| Ki | Recombinant human P2Y1 receptor | 0.78 nM | [2][7] |

| IC50 (Platelet Aggregation) | Human washed platelets (10 µM ADP) | 0.95 nM | [7][11] |

| IC50 (Platelet Aggregation) | Human platelet-rich plasma (10 µM ADP) | 490 nM | [12] |

| IC50 (Calcium Mobilization) | 1321N1-hP2Y1 cells (2-MeSADP) | 1.1 nM | [12] |

| Kd | Human P2Y1 receptor (Sf9 membranes, [125I]MRS2500) | 1.2 nM | [10] |

| Kd | Intact human platelets ([125I]MRS2500) | 0.61 nM | [9][10] |

| Kd | Intact mouse platelets ([125I]MRS2500) | 1.20 nM | [9][10] |

P2Y1 Receptor Signaling Pathway and Inhibition by this compound

The P2Y1 receptor is a Gq-protein coupled receptor (GPCR).[4] Upon binding of its endogenous agonist, ADP, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a critical signal for platelet shape change and subsequent aggregation.[4] this compound exerts its antagonistic effect by competitively binding to the P2Y1 receptor, thereby preventing ADP binding and blocking this downstream signaling cascade.

References

- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. 2-Substitution of adenine nucleotide analogues containing a bicyclo[3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the In Vitro Characterization of MRS 2500

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the in vitro pharmacological characterization of MRS 2500, a potent and selective antagonist for the P2Y1 purinergic receptor. It includes key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound is a highly potent antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in ADP-induced platelet aggregation.[1] Its efficacy has been quantified through various in vitro assays, with key data summarized below.

| Parameter | Value | Assay System | Reference |

| Ki | 0.78 nM | Radioligand binding assay with human platelet P2Y1 receptors. | [2][3] |

| IC50 | 0.95 nM | Inhibition of ADP-induced aggregation of human platelets. | [2][3] |

| IC50 | 16.5 nM | Inhibition of electrical field stimulation (EFS)-induced relaxation in isolated rat colon tissue. | [4] |

Mechanism of Action and Signaling Pathway

The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[1] Upon binding, the P2Y1 receptor, which is coupled to a Gq protein, activates Phospholipase C (PLC).[1][5] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][6] This cascade ultimately results in cellular responses such as platelet shape change and aggregation.[7]